D-Melibiose -

D-Melibiose

Catalog Number: EVT-8041197
CAS Number:
Molecular Formula: C12H22O11
Molecular Weight: 342.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A disaccharide consisting of one galactose and one glucose moiety in an alpha (1-6) glycosidic linkage.
Source and Classification
  • Source: D-Melibiose is derived from plant sources, particularly in legumes and certain seeds. It can also be generated through enzymatic processes involving α-galactosidase, which catalyzes the breakdown of raffinose.
  • Classification: As a disaccharide, D-melibiose falls under the category of oligosaccharides. It is characterized by its structure and the specific types of glycosidic bonds that link its constituent monosaccharides.
Synthesis Analysis

D-Melibiose can be synthesized through various methods, with enzymatic synthesis being one of the most efficient approaches.

Enzymatic Synthesis

  • Enzyme Used: α-Galactosidase from Geobacillus thermocatenulatus has been identified as a suitable catalyst for synthesizing D-melibiose selectively from galactose and glucose.
  • Process Parameters: The synthesis typically occurs under controlled conditions to optimize yield and purity. Parameters such as temperature, pH, and substrate concentration are crucial for maximizing the production of D-melibiose while minimizing side reactions.

Chemical Synthesis

Although less common, chemical methods can also be employed to synthesize D-melibiose:

  • Glycosylation Reactions: These involve coupling a galactosyl donor with a glucosyl acceptor under specific conditions that favor the formation of the desired glycosidic bond.
Molecular Structure Analysis

The molecular structure of D-melibiose can be described as follows:

  • Molecular Formula: C₁₂H₂₂O₁₁
  • Molecular Weight: 342.30 g/mol
  • Structural Representation: The compound features a galactose unit linked to a glucose unit via an α(1→6) bond. The structural formula can be represented as:
D Melibiose=D Galactose+D Glucose\text{D Melibiose}=\text{D Galactose}+\text{D Glucose}

Structural Characteristics

  • The anomeric carbon of glucose remains free, which contributes to its reducing properties.
  • The spatial arrangement of hydroxyl groups affects its solubility and reactivity.
Chemical Reactions Analysis

D-Melibiose participates in various chemical reactions, primarily hydrolysis and glycation.

Hydrolysis

  • Under acidic or enzymatic conditions, D-melibiose can hydrolyze to yield its constituent monosaccharides (D-galactose and D-glucose). This reaction is facilitated by enzymes such as β-fructosidase.

Glycation

  • D-Melibiose can undergo glycation reactions, forming advanced glycation end-products (AGEs) when reacting with proteins. This process has implications in food chemistry and biological systems, particularly regarding protein modifications in diabetes.
Mechanism of Action

The mechanism by which D-melibiose exerts its effects in biological systems involves several pathways:

  1. Metabolic Pathway: Once ingested, D-melibiose is broken down into its monosaccharide components by intestinal enzymes. These monosaccharides are then absorbed into the bloodstream.
  2. Prebiotic Effects: D-melibiose may serve as a prebiotic, supporting beneficial gut microbiota by providing fermentable substrates.
  3. Induction of Enzymes: In certain bacterial species, exposure to D-melibiose can induce the expression of enzymes such as β-galactosidase, facilitating its metabolism.
Physical and Chemical Properties Analysis

D-Melibiose exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in water due to its multiple hydroxyl groups.
  • Melting Point: Typically around 150 °C when dehydrated.
  • Stability: Stable under acidic conditions but may degrade under prolonged heat or alkaline conditions.
  • Reducing Sugar: Capable of reducing copper (II) ions in Benedict's solution due to its free anomeric carbon.
Applications

D-Melibiose has various applications across several fields:

  1. Food Industry: Used as a sweetener and bulking agent in food products.
  2. Nutritional Supplements: Acts as a prebiotic to promote gut health.
  3. Biotechnology: Utilized in fermentation processes and as a substrate for enzyme assays.
  4. Research Applications: Studied for its role in glycation processes related to aging and diabetes.
Enzymatic Synthesis and Degradation Pathways of D-Melibiose

Role of α-Galactosidase in Melibiose Hydrolysis: Mechanisms and Kinetics

α-Galactosidase (EC 3.2.1.22) is the primary enzyme responsible for the hydrolysis of D-melibiose (α-D-galactopyranosyl-(1→6)-D-glucose) into its constituent monosaccharides, galactose and glucose. This reaction follows a double-displacement catalytic mechanism characteristic of retaining glycoside hydrolases. Structural studies of human α-galactosidase using X-ray crystallography have revealed that the reaction proceeds through four distinct stages: substrate binding, covalent glycosyl-enzyme intermediate formation, transition state with distorted sugar conformation, and product release. A key intermediate involves the distortion of the galactose ring into a ^1S^3 skew-boat conformation during the transition state, stabilized by nucleophilic attack from a conserved aspartate residue (Asp-170 in humans) [2].

Kinetic parameters vary significantly across α-galactosidase sources. For Saccharomyces cerevisiae, the enzyme exhibits a Km of 11.2 mM and kcat of 193 s⁻¹ for melibiose hydrolysis. Mutagenesis studies highlight the critical role of active-site residues; for instance, the Q251A mutant in yeast α-galactosidase shows a 22-fold increase in Km for melibiose (254 mM vs. 11.2 mM wild-type), severely impairing substrate affinity. Conversely, the Q251W mutant enhances melibiose binding (Km* = 0.24 mM) but reduces catalytic turnover (*k*cat* = 16 s⁻¹) [6].

Table 1: Kinetic Parameters of α-Galactosidases from Different Sources

SourceSubstrateKm (mM)kcat (s⁻¹)kcat/Km (mM⁻¹s⁻¹)
S. cerevisiae (WT)Melibiose11.219317.0
S. cerevisiae Q251AMelibiose2541130.45
S. cerevisiae Q251WpNP-α-Gal0.241666.0
HumanpNP-α-GalNot reported28663.5

Substrate Specificity of Glycoside Hydrolases in Melibiose Metabolism

Glycoside hydrolase family 27 (GH27) enzymes, including α-galactosidases, exhibit stringent regioselectivity for α-1,6 linkages in melibiose but display broad oligosaccharide specificity. The Saccharomyces cerevisiae enzyme hydrolyzes raffinose (a trisaccharide containing melibiose) with a Km of 54.1 mM and kcat of 46.8 s⁻¹, indicating lower catalytic efficiency compared to melibiose (kcat/K_m* = 0.9 vs. 17.0 mM⁻¹s⁻¹). Structural analyses reveal that substrate recognition involves extensive interactions with the galactose moiety, while the glucose subunit exhibits more flexibility. In S. cerevisiae, oligomerization creates a deep substrate-binding cavity where melibiose interacts with residues from adjacent subunits, particularly through hydrophobic stacking with Tyr-232 and hydrogen bonding with Gln-251 [6].

Bacterial pathways diverge significantly. Erwinia chrysanthemi (now Dickeya dadantii) utilizes the raf gene cluster (rafRBA) for melibiose catabolism, where RafB (a permease) imports melibiose, and RafA (α-galactosidase) hydrolyzes it. This system also processes raffinose and lactose when regulatory gene rafR is inactivated, demonstrating evolutionary adaptation to plant oligosaccharides [7]. Escherichia coli employs a dedicated melAB operon, with MelB as the Na⁺-coupled symporter and MelA as the hydrolytic α-galactosidase [1].

Table 2: Substrate Specificity of α-Galactosidases in Melibiose Metabolism

OrganismGene/EnzymePrimary SubstratesRegulatory Mechanism
Saccharomyces cerevisiaeMEL1Melibiose, RaffinoseConstitutive expression
Escherichia colimelAMelibioseInduced by melibiose
Erwinia chrysanthemirafAMelibiose, Raffinose, LactoseRepressed by RafR, CRP-dependent

Biocatalytic Production via Microbial Fermentation and Recombinant Enzymes

D-Melibiose is industrially produced through enzymatic transglycosylation or microbial fermentation. Baker's yeast (Saccharomyces cerevisiae) strains engineered to express α-galactosidase enable high-yield melibiose utilization from molasses. Classical breeding or recombinant insertion of the MEL1 gene into industrial yeast enhances fermentation efficiency in high-sucrose environments (e.g., Asian sweet bread production). Engineered strains show dosage-dependent MEL1 expression, with even low-level expression enabling complete melibiose consumption [5].

Recombinant enzymes offer precise biocatalysis. Aspergillus oryzae β-galactosidase synthesizes alkyl β-D-galactopyranosides using p-nitrophenyl β-D-galactopyranoside as a donor and allyl alcohol as an acceptor, achieving yields >85% under optimized conditions (50 mM acetate buffer, pH 4.0, 37°C). This method exemplifies glycosidase versatility in producing melibiose-derived compounds [9]. Microbial fermentation using E. coli or lactic acid bacteria converts sucrose-rich substrates (e.g., beet molasses) into melibiose, leveraging endogenous α-galactosidases and permeases. Process optimization includes controlling parameters like pH (4.0–6.5), temperature (30–37°C), and carbon source concentration (typically 2 g·L⁻¹) to maximize yield [7] [8].

Table 3: Biocatalytic Strategies for Melibiose Production/Utilization

MethodBiocatalystSubstrateYield/EfficiencyApplication
Recombinant yeastS. cerevisiae (engineered)Beet molassesComplete melibiose utilizationBaking industry
TransglycosylationAspergillus oryzae β-galactosidasepNP-β-Gal + Allyl alcohol>85%Glycoconjugate synthesis
Bacterial fermentationErwinia chrysanthemiRaffinose/sucroseNot quantifiedBiomass conversion

Compound Names Referenced in the Article:

  • D-Melibiose
  • α-Galactosidase
  • β-D-Galactopyranoside
  • Raffinose
  • p-Nitrophenyl β-D-galactopyranoside

Properties

Product Name

D-Melibiose

IUPAC Name

(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal

Molecular Formula

C12H22O11

Molecular Weight

342.30 g/mol

InChI

InChI=1S/C12H22O11/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12/h1,4-12,14-21H,2-3H2/t4-,5+,6+,7+,8+,9-,10-,11+,12-/m0/s1

InChI Key

AYRXSINWFIIFAE-GFRRCQKTSA-N

Canonical SMILES

C(C1C(C(C(C(O1)OCC(C(C(C(C=O)O)O)O)O)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O)O)O)O

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